![molecular formula C18H19N5O B2369715 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide CAS No. 920432-56-0](/img/structure/B2369715.png)
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrazole ring, possibly through a nucleophilic substitution or cycloaddition reaction. The phenyl and acetamide groups could be introduced through further substitution reactions.Molecular Structure Analysis
The structure of the compound could be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy , infrared (IR) spectroscopy , and mass spectrometry .Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. The tetrazole ring is known to be reactive, particularly towards protonation and alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound could be determined using various analytical techniques. For example, its solubility could be tested in various solvents , and its melting point could be determined .Applications De Recherche Scientifique
Pharmacokinetics and Drug Efficacy
Research often focuses on understanding how specific compounds are metabolized in the body and their efficacy in treating diseases. For example, studies on intravenous paracetamol in elderly patients examine pharmacokinetics to optimize dosing and minimize risks (Liukas et al., 2011). Similarly, N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide may be studied for its pharmacokinetic properties to determine its potential as a therapeutic agent.
Chemosensitivity Testing
The application of chemosensitivity tests, such as the MTT assay, in selecting appropriate chemotherapy drugs for cancer treatment demonstrates how compounds are evaluated for their effectiveness in a clinical setting (Nakamura et al., 2006). This methodology could be relevant for testing N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide against various cancer cell lines to assess its therapeutic potential.
Biomarker Development
Research into identifying biomarkers for chemical exposure involves studying metabolites and their health implications, such as the work on S-(acetamidomethyl)mercapturic acid as a biomarker for N,N-dimethylacetamide exposure (Princivalle et al., 2010). N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide could be explored for its metabolites and potential as a biomarker in occupational health or environmental studies.
Cancer Research
Clinical trials on compounds like temozolomide for treating glioblastoma highlight the ongoing search for more effective cancer therapies (Quinn et al., 2003). Investigating N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide in this context could uncover new avenues for cancer treatment, focusing on its mechanism of action, efficacy, and safety profile.
Safety And Hazards
Propriétés
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13-8-9-16(10-14(13)2)23-17(20-21-22-23)12-19-18(24)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZXYFKCHDQUEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.